

The Discovery and Development of SR9011: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SR9011

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An In-depth Whitepaper on the Synthetic REV-ERB Agonist **SR9011** for Research Applications

Introduction

In the landscape of metabolic and circadian rhythm research, the emergence of synthetic ligands for nuclear receptors has provided powerful tools to dissect complex biological pathways. **SR9011** is a potent and specific synthetic agonist of the Nuclear Receptors REV-ERB α and REV-ERB β .^{[1][2]} Developed by Professor Thomas Burris at The Scripps Research Institute, this research compound has become instrumental in elucidating the integral role of REV-ERBs in regulating the core circadian clock, metabolism, inflammation, and oncogenesis.^{[1][3]}

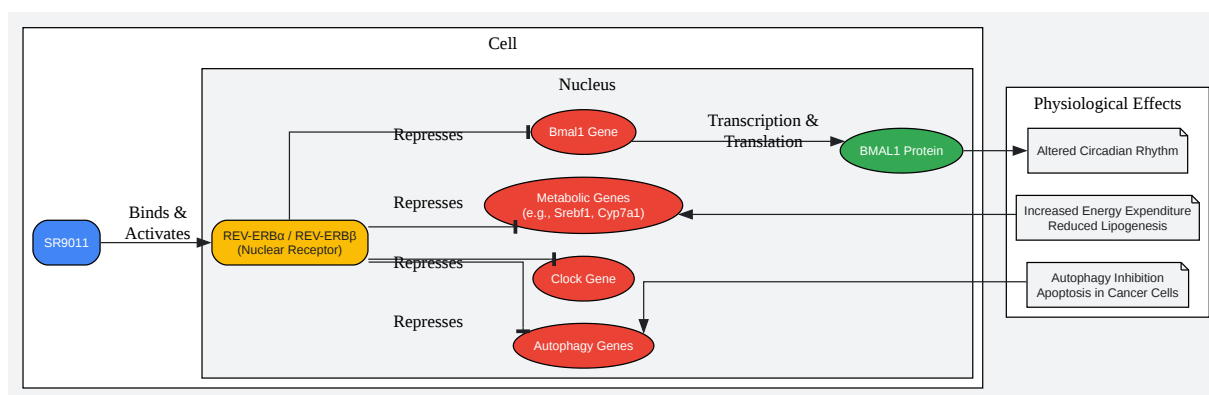
SR9011 offers a non-hormonal, non-stimulant approach to modulate these pathways, making it a valuable tool for investigating potential therapeutic strategies for metabolic diseases, sleep disorders, and cancer.^{[2][3][4]} This technical guide provides a comprehensive overview of **SR9011**, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its primary applications in a research setting.

Mechanism of Action: Modulating the Core Clock

SR9011 exerts its effects by binding to the ligand-binding domain of the REV-ERB α and REV-ERB β proteins. These proteins are crucial transcriptional repressors and core components of the mammalian circadian clock.^{[5][6]} The core clock machinery involves a series of transcriptional-translational feedback loops. The primary loop is driven by the heterodimer of

CLOCK and BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit CLOCK/BMAL1 activity.

REV-ERBs constitute a secondary loop by directly repressing the transcription of Bmal1.[7] By binding to and activating REV-ERB, **SR9011** enhances this repression, thereby altering the expression and rhythmicity of core clock genes.[8][9] This modulation of the central clock machinery in the suprachiasmatic nucleus (SCN) of the hypothalamus, as well as peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, underlies its profound effects on behavior and metabolism.[3][8][10] Beyond the clock, REV-ERBs also directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[3][8][11]



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Caption: SR9011 signaling pathway activating REV-ERB to repress target genes.

Data Presentation: Quantitative Effects of SR9011

The following tables summarize key quantitative data from seminal in vitro and in vivo studies, providing a clear comparison of **SR9011**'s potency and effects across different experimental models.

Table 1: In Vitro Activity of **SR9011**

Assay Type	Cell Line	Target	Potency (IC ₅₀ / EC ₅₀)	Reference
REV-ERB-dependent Repressor Assay	HEK293	REV-ERBα	IC ₅₀ = 790 nM	[1] [8] [10] [12] [13]
REV-ERB-dependent Repressor Assay	HEK293	REV-ERBβ	IC ₅₀ = 560 nM	[1] [8] [10] [12] [13]
Bmal1 Promoter Repression Assay	HEK293	Full-length REV-ERBα	IC ₅₀ = 620 nM	[8] [12] [13]

| BMAL1 mRNA Suppression | HepG2 | Endogenous REV-ERBα/β | Potent Suppression |[\[7\]](#)[\[8\]](#)[\[12\]](#) |

Table 2: In Vivo Metabolic Effects of **SR9011** in Mice

Model	Treatment	Duration	Key Finding	% Change	Reference
Diet-Induced Obese Mice	100 mg/kg, i.p., twice daily	10-12 days	Decrease in Fat Mass	>15%	[3][14]
BALB/c Mice	100 mg/kg, i.p., twice daily	10 days	Increase in O ₂ Consumption (VO ₂)	~5%	[8][14]
BALB/c Mice	100 mg/kg, i.p., twice daily	10 days	Decrease in Total Locomotor Activity	~15%	[8][14]

| Diet-Induced Obese Mice | 100 mg/kg, i.p., twice daily | 30 days | Improved Dyslipidemia & Hyperglycemia | Significant [\[\[2\]](#) |

Table 3: Effects of **SR9011** on Hepatic Gene Expression in Mice

Target Gene	Function	Treatment (6 days)	Repression	Reference
Serpine1 (PAI-1)	Plasminogen Activator Inhibitor	Increasing doses of SR9011	Dose-dependent	[8][12]
Cyp7a1	Cholesterol 7 α -hydroxylase	Increasing doses of SR9011	Dose-dependent	[8][12]

| Srebf1 (SREBP-1c) | Sterol Response Element Binding Protein | Increasing doses of **SR9011** | Dose-dependent [\[\[8\]\[12\]](#) |

Table 4: Cytotoxic Effects of **SR9011** on Cancer Cell Lines (72h Treatment)

Cell Line Type	Example	Effect	Reference
Astrocytoma / Glioblastoma	-	Significant cytotoxicity (****P < 0.0001)	[6][15]
Breast Cancer	MCF-7	Deleterious to proliferation	[15]
Colon Cancer	HCT116	Deleterious to proliferation	[15]
Melanoma	A375	Induction of apoptosis	[15][16]

| Leukemia | T-cell leukemia cells | Significant cytotoxicity (****P < 0.0001) |[6][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key experiments involving **SR9011**.

Protocol 1: In Vitro REV-ERB Agonist Activity Assay

This protocol determines the potency (IC₅₀) of **SR9011** in a cell-based reporter assay.

- Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Transfection: Seed cells in 96-well plates. Co-transfect with three plasmids:
 - An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the REV-ERB α (or REV-ERB β) ligand-binding domain.
 - A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
 - A control plasmid (e.g., β -galactosidase) for normalization of transfection efficiency.

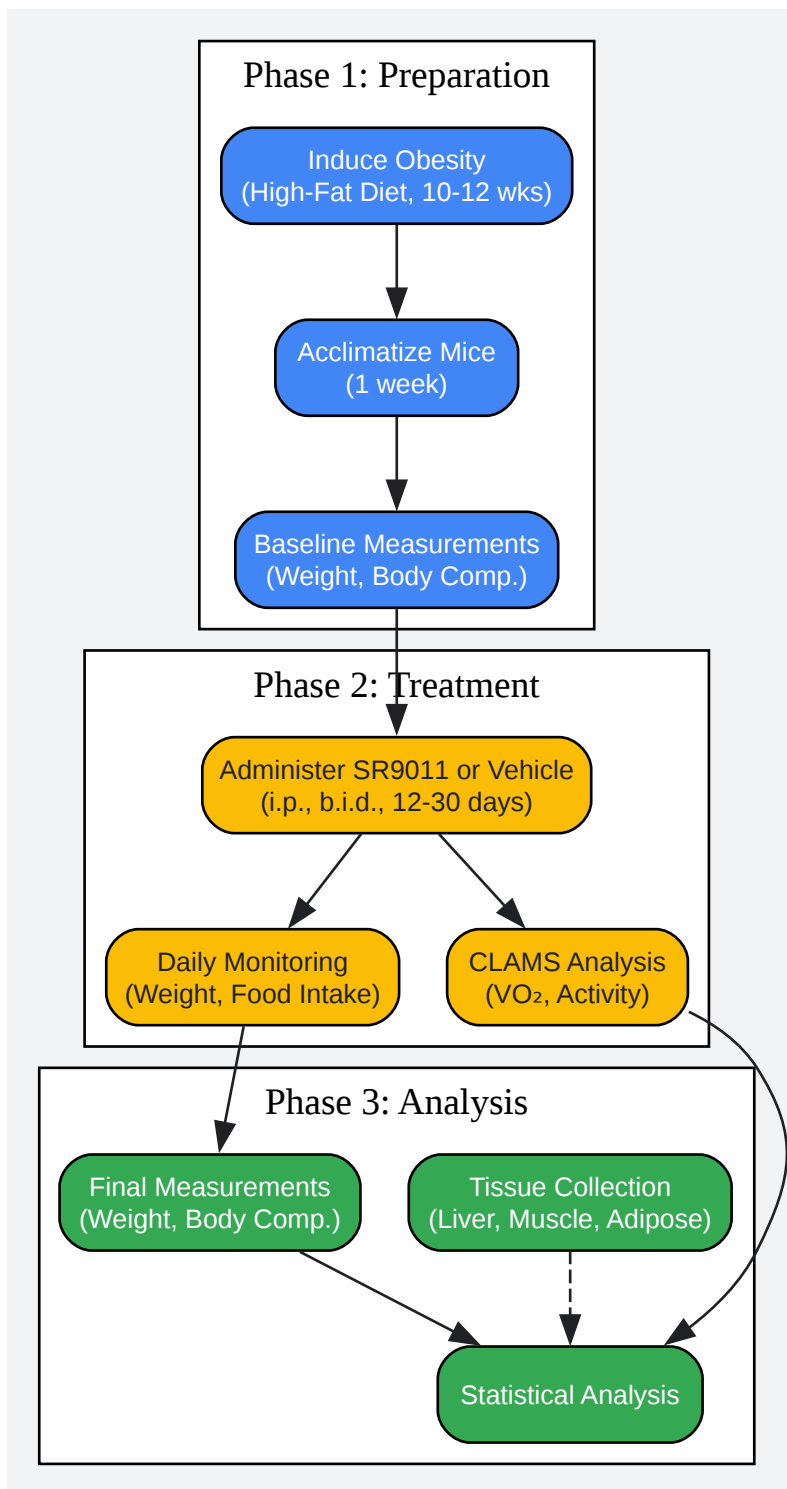
- **Compound Treatment:** 24 hours post-transfection, replace the medium with fresh medium containing **SR9011** at various concentrations (e.g., from 1 nM to 10 μ M) or vehicle (DMSO).
- **Lysis and Reporter Assay:** After 16-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer. Measure β -galactosidase activity for normalization.
- **Data Analysis:** Normalize luciferase activity to control plasmid activity. Plot the normalized data against the logarithm of the **SR9011** concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Metabolic Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the effect of **SR9011** on body composition and energy expenditure.

- **Animal Model:** Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
- **Acclimatization:** House mice individually and acclimate them to handling and injection procedures for one week.
- **Drug Formulation and Administration:** Dissolve **SR9011** in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% water. Administer **SR9011** (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for 12-30 days.[\[2\]](#)[\[14\]](#)
- **Monitoring:** Measure body weight and food intake daily. Analyze body composition (fat and lean mass) using quantitative nuclear magnetic resonance (qNMR) at baseline and at the end of the study.
- **Energy Expenditure Measurement:** For a subset of animals, perform indirect calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS).[\[8\]](#)[\[14\]](#) Acclimate mice to the metabolic cages for 48 hours, then record oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity for at least 72 hours during **SR9011** treatment.
- **Data Analysis:** Analyze changes in body weight, fat mass, food intake, and energy expenditure between **SR9011** and vehicle-treated groups using appropriate statistical tests

(e.g., t-test or ANOVA).



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Caption: Experimental workflow for an in vivo metabolic study of **SR9011**.

Protocol 3: Cancer Cell Viability Assay

This protocol measures the cytotoxic effect of **SR9011** on cancer cells.

- Cell Seeding: Plate cancer cells (e.g., A375 melanoma, BTICs) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat cells with increasing concentrations of **SR9011** (e.g., 2.5, 5, 10, 20 μ M) or vehicle (DMSO) for 72 hours.[6][15]
- Viability Assessment (Crystal Violet):
 - Wash cells gently with PBS.
 - Fix cells with 4% paraformaldehyde for 15 minutes.
 - Stain with 0.1% crystal violet solution for 20 minutes.
 - Wash extensively with water and allow plates to dry.
 - Solubilize the dye with 10% acetic acid.
- Quantification: Measure the absorbance at 590 nm using a plate reader.
- Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

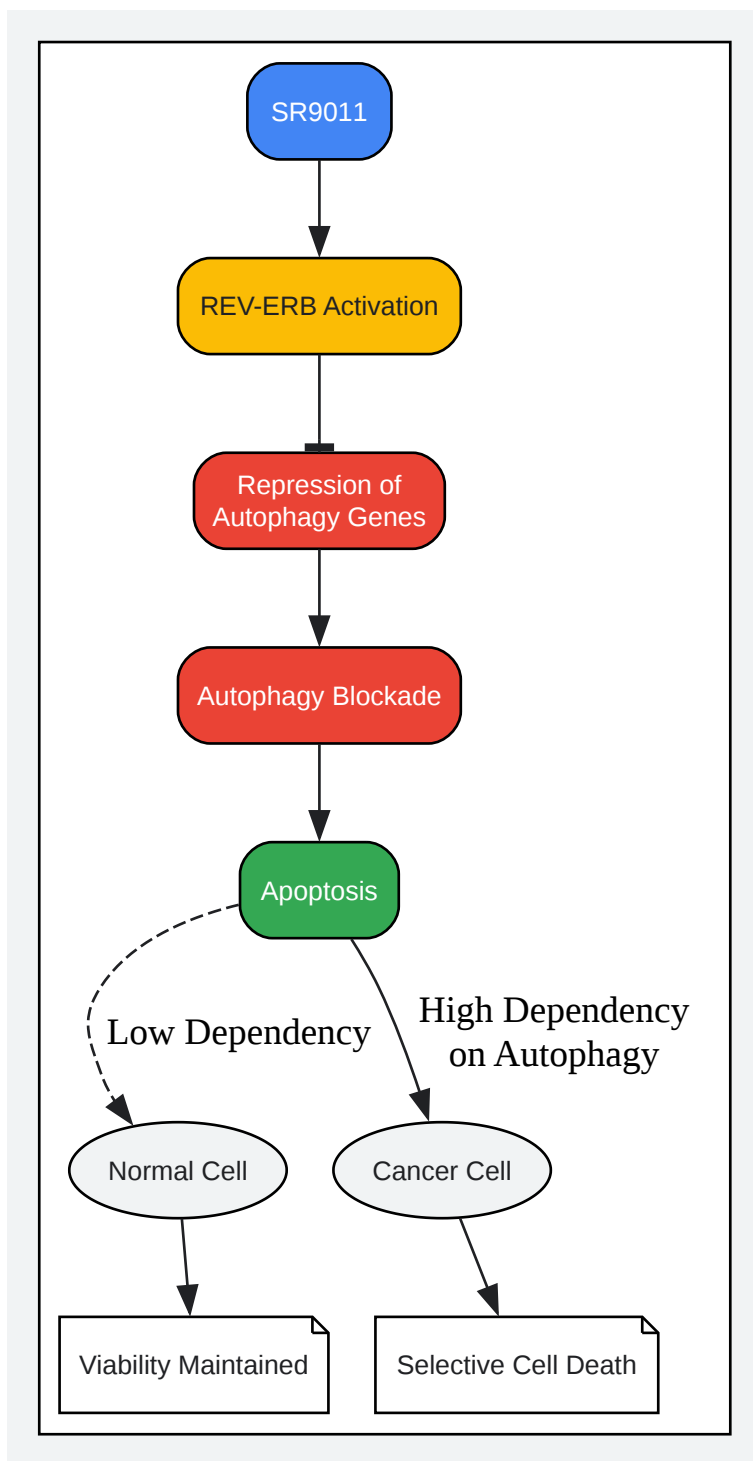
Key Research Applications

Circadian Rhythm and Metabolism

SR9011 is a cornerstone tool for studying the circadian clock. Administration alters circadian behavior in mice, notably causing a loss of locomotor activity during the active (dark) phase.[9] It has been used to demonstrate how pharmacological targeting of the clock can increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia in models of diet-induced obesity.[2][3] These findings highlight the potential of targeting REV-ERB for treating metabolic diseases.[4]

Oncology

A significant breakthrough was the discovery that **SR9011** and its analog SR9009 are selectively lethal to cancer cells and oncogene-induced senescent cells, while having minimal effect on normal cells.[6][17] This anti-cancer activity is effective across various tumor types with different oncogenic drivers.[6] The mechanism involves the REV-ERB-dependent repression of autophagy, a key survival process for cancer cells. Inhibition of autophagy by **SR9011** leads to apoptosis.[6][16] This has opened a new avenue for cancer therapy by pharmacologically modulating the circadian machinery.



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Caption: Logical flow of **SR9011**'s selective anti-cancer mechanism.

Immunology and Neuroscience

SR9011 has also been shown to modulate immune responses. In microglia, the resident immune cells of the brain, **SR9011** can disrupt clock gene expression and attenuate pro-inflammatory responses.[9] It has been shown to decrease the expression of inflammatory cytokines like TNF- α and IL-6 while stimulating the anti-inflammatory cytokine IL-10.[3][9][18] These findings suggest REV-ERB α as a potential target for treating neuroinflammatory diseases.[9]

Conclusion

SR9011 has proven to be an invaluable chemical probe for dissecting the multifaceted roles of REV-ERB α and REV-ERB β . Its development has significantly advanced our understanding of the intricate links between the circadian clock, metabolism, and cancer. The quantitative data and established protocols outlined in this guide serve as a resource for researchers aiming to utilize this potent agonist in their studies. As a compound strictly for research use, **SR9011** continues to unlock new frontiers, underscoring the therapeutic potential of targeting the core clock machinery for a range of human diseases.

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